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Clinical Efficacy of Neratinib in HER2+ CNS Metastases

Intracranial
Trial / ) Patient Objective Other Key Efficacy
Regimen .
Cohort Population Response Rate Outcomes
(ORR)
TBCRC Neratinib + Lapatinib-naive 49% (95% ClI: Median PFS: 5.5 months;
022, Capecitabine patients with 32% to 66%) Median OS: 13.3 months
Cohort 3A progressive brain
[1] metastases
TBCRC Neratinib + Lapatinib-treated 33% (95% CI: Median PFS: 3.1 months;
022, Capecitabine patients with 10% to 65%) Median OS: 15.1 months
Cohort 3B progressive brain
[1] metastases
NALA [2] Neratinib + Patients with stable 26.3% Prolonged time to intervention
Capecitabine brain metastases, (including 1 for CNS disease vs.
=2 prior HER2- complete lapatinib/capecitabine
directed regimens response)
© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s537016?utm_src=pdf-body
https://www.smolecule.com/products/s537016?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30860945/
https://pubmed.ncbi.nlm.nih.gov/30860945/
https://www.onclive.com/view/neratinib-regimens-elicit-cns-responses-in-her2-breast-cancer
https://www.smolecule.com/products/s537016?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Intracranial
Trial / ) Patient Objective Other Key Efficacy
Regimen .
Cohort Population Response Rate Outcomes
(ORR)
NEfERT-T  Neratinib + First-line treatment  100% (in a Lower cumulative incidence of
[2] Paclitaxel in patients with subset analysis) CNS metastases vs.
stable brain trastuzumab/paclitaxel (10%
metastases vs. 20%)

Experimental Protocols & Key Methodologies

The data in the table above comes from rigorously designed clinical trials. Below are the key methodological

details for the most relevant studies.

TBCRC 022: Phase Il Trial Design [1]

e Objective: To evaluate the efficacy of neratinib plus capecitabine in patients with HER2-positive
breast cancer and measurable, progressive brain metastases.
e Patient Cohorts: Patients were separated into two cohorts: those naive to lapatinib (Cohort 3A,
n=37) and those previously treated with lapatinib (Cohort 3B, n=12).
e Dosing Regimen:
o Neratinib: 240 mg orally, once daily.
o Capecitabine: 750 mg/mz orally, twice daily for 14 days, followed by a 7-day break (21-day
cycle).
¢ Primary Endpoint: Composite CNS Objective Response Rate. This required:
o A =50% reduction in the sum of target CNS lesion volumes, AND
o No progression of non-target lesions, no new lesions, no escalating steroids, no worsening of
neurological symptoms, and no non-CNS progression.
o Statistical Plan: The regimen would be deemed promising if 29 of 35 responses were seen in Cohort
3A or =23 of 25 in Cohort 3B.

Preclinical Combination Study (PI3K and MAPK pathways) [3]
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e Objective: To identify inhibitors that synergistically enhance neratinib's anti-tumor activity in HER2+
breast cancer and TNBC models.
e Screening Method: A high-throughput RNA interference (RNAi) kinome library screening was
performed to identify potential synergistic pathways.
o Identified Pathways/Targets: The screening identified PIBKIAKT/mTOR and MAPK as key
synergistic canonical pathways.
e Combination Agents:
o Everolimus: an mTOR inhibitor.
o Trametinib: a MEK inhibitor (downstream of MAPK).
¢ In Vivo Validation:

o Models: SUM190 (HER2+ breast cancer) and SUM149 (TNBC) xenograft models.

o Results: The combinations of neratinib + everolimus and neratinib + trametinib showed
significantly enhanced tumor growth inhibition compared to single agents in both models (p <
0.0001).

o Mechanism: The enhanced efficacy was linked to suppressed proliferation (Ki67 marker) and
activation of the apoptosis pathway (increased Bim and cleaved-PARP).

Mechanism of Action and Signaling Pathways

Neratinib is an irreversible pan-ERBB tyrosine kinase inhibitor that blocks signaling from EGFR, HER2, and

HERA4. The following diagram illustrates its mechanism and the rationale for combination therapies.
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Based on the available evidence, here is a comparative perspective for researchers:

e Compared to Chemotherapy: The neratinib/capecitabine combination offers a targeted, systemic
option with proven intracranial efficacy, presenting an alternative when radiation is not preferable [1]
[2].

e Compared to Other HER2 TKIs: Neratinib shows activity in both lapatinib-naive and lapatinib-treated
patients, suggesting its potential utility after progression on other TKIs [1]. Its irreversible binding
mechanism may be a differentiating factor.

¢ Future Directions: Preclinical data strongly justifies the clinical exploration of neratinib combinations
with everolimus (mTOR inhibitor) or trametinib (MEK inhibitor), especially for challenging tumors
like TNBC [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. TBCRC 022: A Phase Il Trial of Neratinib and Capecitabine for ... [pubmed.ncbi.nim.nih.gov]
2. Neratinib Regimens Elicit CNS Responses in HER2+ ... [onclive.com]
3. PI3K and MAPK Pathways as Targets for Combination ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [neratinib maleate central nervous system metastasis efficacy].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b537016#neratinib-maleate-central-nervous-system-

metastasis-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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